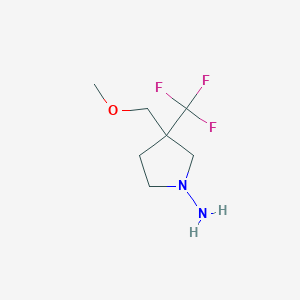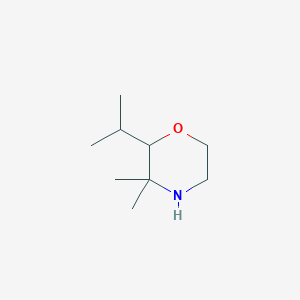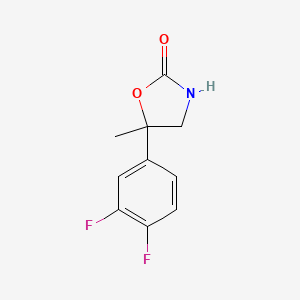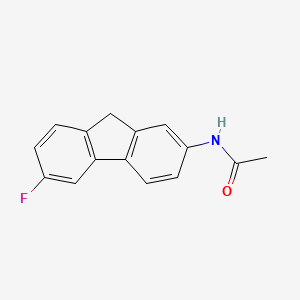![molecular formula C24H20FN5O5 B13428239 [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is a synthetic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base, a fluorinated sugar moiety, and a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.
Glycosylation: The fluorinated sugar is then coupled with the purine base through a glycosylation reaction, often using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzoate ester group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated sugar moiety, with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of oxidized purine derivatives.
Reduction: Conversion of the benzoate ester to the corresponding alcohol.
Substitution: Formation of substituted derivatives at the fluorinated sugar moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. It serves as a probe to investigate the mechanisms of DNA replication and repair, as well as the binding affinities of various enzymes involved in these processes.
Medicine
In medicine, this compound is being explored as a potential antiviral and anticancer agent. Its ability to interfere with viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby inhibiting viral replication and inducing cell death in cancer cells. The fluorinated sugar moiety enhances its binding affinity and selectivity for these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl benzoate
- [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- [(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-chlorooxolan-2-yl]methyl benzoate
Uniqueness
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is unique due to the presence of the fluorinated sugar moiety, which enhances its stability and reactivity compared to other similar compounds. The benzoate ester group also contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H20FN5O5 |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H20FN5O5/c25-18-19(35-23(32)15-9-5-2-6-10-15)17(12-33-22(31)14-7-3-1-4-8-14)34-21(18)30-13-28-16-11-27-24(26)29-20(16)30/h1-11,13,17-19,21H,12H2,(H2,26,27,29)/t17-,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
YWXIXXLYQSBNRU-RCLSDMTESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=CN=C(N=C43)N)F)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=CN=C(N=C43)N)F)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)





![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)


![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)

